molecular formula C8H7F2N3 B3089867 (6,7-Difluoro-1H-benzo[d]imidazol-2-yl)methanamine CAS No. 1201769-17-6

(6,7-Difluoro-1H-benzo[d]imidazol-2-yl)methanamine

Cat. No. B3089867
CAS RN: 1201769-17-6
M. Wt: 183.16
InChI Key: MKGJVQVBWXQDGQ-UHFFFAOYSA-N
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Description

“(6,7-Difluoro-1H-benzo[d]imidazol-2-yl)methanamine” is a chemical compound with the CAS Number: 1201769-17-6. It has a molecular weight of 183.16 and its IUPAC name is the same as the common name . The compound is a solid and is stored under nitrogen at a temperature of -20°C .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H7F2N3/c9-4-1-2-5-8(7(4)10)13-6(3-11)12-5/h1-2H,3,11H2,(H,12,13) . This code provides a specific representation of the molecule’s structure. Unfortunately, a detailed structural analysis is not available in the retrieved data.


Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not detailed in the available resources. Imidazole compounds, in general, are known to participate in a wide range of chemical reactions due to their unique structure .


Physical And Chemical Properties Analysis

“this compound” is a solid compound with a molecular weight of 183.16 . It is stored under nitrogen at a temperature of -20°C .

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

Chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes are critical for predicting drug-drug interactions. The selectivity of such inhibitors is vital for identifying specific CYP isoforms involved in drug metabolism. Research has highlighted the potency and selectivity of various chemical inhibitors for major human hepatic CYP isoforms, which are essential in the pharmacokinetics of many drugs. This research contributes to the optimization of drug therapy by minimizing adverse drug interactions (Khojasteh et al., 2011).

Phase Behavior and Applications of Ionic Liquids

The study of ionic liquids with aliphatic and aromatic solutes has significant implications for developing environmentally friendly solvents with tunable properties. Research in this area explores the liquid-liquid and solid-liquid phase behavior of imidazolium- and phosphonium-based ionic liquids, offering insights into their potential applications in separation processes and extraction from original matrices. This research underlines the importance of ionic liquids as alternative solvents in various chemical processes (Visak et al., 2014).

Optoelectronic Materials from Quinazolines and Pyrimidines

Quinazolines and pyrimidines play a crucial role in the development of novel optoelectronic materials. Incorporating these compounds into π-extended conjugated systems enhances the electroluminescent properties of materials used in organic light-emitting diodes (OLEDs) and other electronic devices. This research demonstrates the potential of functionalized quinazolines and pyrimidines in creating advanced materials for optoelectronic applications (Lipunova et al., 2018).

Medicinal Chemistry of Benzothiazole Derivatives

Benzothiazole derivatives exhibit a wide range of pharmacological activities, making them significant in medicinal chemistry. Research has highlighted their potential as antimicrobial, antiviral, anti-diabetic, anti-tumor, anti-inflammatory, and anti-cancer agents. This diversity of activity underlines the importance of benzothiazole scaffolds in drug discovery and development for various therapeutic applications (Bhat & Belagali, 2020).

Benzimidazole in Therapeutic Applications

Benzimidazole compounds are notable for their wide range of pharmacological properties. With a core structure found in many biologically active compounds, benzimidazoles are involved in the synthesis of new therapeutic agents targeting antimicrobial, antiviral, antiparasitic, and anticancer activities, among others. This review underscores the therapeutic potential of benzimidazole derivatives and their role in the development of new drugs (Babbar et al., 2020).

properties

IUPAC Name

(4,5-difluoro-1H-benzimidazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2N3/c9-4-1-2-5-8(7(4)10)13-6(3-11)12-5/h1-2H,3,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGJVQVBWXQDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC(=N2)CN)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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